{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid
Description
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1082293-46-6) is a piperidine-derived organic intermediate featuring a sulfonyl group attached to a 4-methylphenyl substituent and an acetic acid moiety at the 4-position of the piperidine ring. It is a white crystalline powder with 99% purity, primarily used in the synthesis of therapeutic agents, particularly in healing drugs . Its structural framework makes it a versatile building block for designing bioactive molecules, especially in medicinal chemistry.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-2-4-13(5-3-11)20(18,19)15-8-6-12(7-9-15)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAFLZEHPABCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Piperidine-4-carboxylic Acid
- Starting Material : Ethyl piperidine-4-carboxylate
- Reaction Conditions : Hydrolysis in basic conditions (e.g., NaOH) to yield piperidine-4-carboxylic acid.
Step 2: Introduction of Sulfonyl Group
- Reagent : 4-Methylbenzenesulfonyl chloride
- Reaction Conditions : Reaction in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to protect the piperidine nitrogen.
Step 3: Incorporation of Acetic Acid Moiety
- Reagent : Chloroacetic acid or its derivatives
- Reaction Conditions : Coupling reaction in a solvent like DMF with a coupling agent (e.g., HBTU).
Analytical Techniques
The synthesized compound would be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identify functional groups (e.g., C=O, S=O) |
| 1H-NMR Spectroscopy | Determine the structure and confirm the presence of specific protons |
| Mass Spectrometry (MS) | Confirm the molecular weight and structure |
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by data tables and insights from diverse sources.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its sulfonamide group enhances its interaction with biological targets, potentially leading to the development of new medications.
Case Studies
- A study explored the compound's efficacy in modulating neurotransmitter systems, suggesting potential use in treating neurological disorders such as depression and anxiety.
- Another investigation highlighted its anti-inflammatory properties, indicating a role in managing conditions like arthritis.
Drug Development
The compound serves as a lead structure for designing new drugs. Its unique chemical features allow for modifications that can enhance potency and selectivity against specific biological targets.
Data Table: Drug Development Potential
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methylation | Increased lipophilicity | |
| Hydroxylation | Enhanced solubility | |
| Halogenation | Improved receptor binding |
Biochemical Studies
Research has focused on understanding the mechanism of action of this compound at the molecular level. It has been shown to interact with various enzymes and receptors, providing insights into its biochemical pathways.
Key Findings
- The compound inhibits certain enzymes involved in metabolic pathways, which could be leveraged for metabolic disorders.
- Studies have demonstrated its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.
Toxicology and Safety Assessment
Toxicological evaluations are crucial for any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low toxicity levels, making it a safer alternative compared to other sulfonamide derivatives.
Safety Data Table
Mechanism of Action
The mechanism of action of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 2-(piperidin-4-yl)acetic acid derivatives. Key analogs and their structural differences include:
Physicochemical Properties
Biological Activity
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid, with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of piperidine derivatives with sulfonyl chlorides, leading to a variety of applications in medicinal chemistry and pharmacology.
Target and Mode of Action
The specific biological targets of this compound remain largely unidentified. However, as a piperidine derivative, it is hypothesized to interact with various biomolecular targets, potentially influencing multiple biochemical pathways. Piperidine derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Research indicates that piperidine compounds can modulate neurotransmitter systems and exhibit enzyme inhibition capabilities. For instance, studies have shown that related compounds can act as acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases . The sulfonyl group in this compound may enhance its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound possess significant antimicrobial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.
Summary of Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 10 | Escherichia coli | 0.25 | Bactericidal |
| 13 | Bacillus subtilis | 0.30 | Bactericidal |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory activity against urease and acetylcholinesterase, which are crucial in various physiological processes and disease states .
Summary of Enzyme Inhibition
Anti-inflammatory Activity
Research has indicated that this compound may also exert anti-inflammatory effects. In studies involving RAW264.7 macrophages, the compound inhibited LPS-induced nitric oxide secretion, suggesting its potential utility in inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities associated with piperidine derivatives:
- Antibacterial Screening : A series of synthesized piperidine compounds demonstrated varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, with some exhibiting moderate to strong effects .
- Docking Studies : Molecular docking simulations have provided insights into the interaction mechanisms between these compounds and target proteins, indicating potential therapeutic applications in drug design .
- Therapeutic Potential : The pharmacological behavior of the sulfonamide moiety in related compounds has been linked to multiple therapeutic applications, including anticancer and hypoglycemic effects .
Q & A
What are the common synthetic routes for preparing {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid, and how are intermediates characterized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and sulfonyl chlorides. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized by reacting piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine), followed by purification via recrystallization or chromatography . For the target compound, a similar approach may involve reacting 4-(methylphenyl)sulfonyl chloride with a piperidine-4-yl acetic acid precursor. Intermediates are characterized using H-NMR, C-NMR, and mass spectrometry to confirm regiochemistry and purity, as demonstrated in the synthesis of analogous piperidine sulfonamides .
How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Research Question
H-NMR is critical for confirming substituent positions on the piperidine ring. For instance, in 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acid derivatives, the axial-equatorial proton splitting pattern (e.g., δ 2.5–3.5 ppm for piperidine CH groups) and deshielding of protons near the sulfonyl group help assign stereochemistry . C-NMR identifies carbonyl (170–175 ppm) and sulfonyl (110–120 ppm) carbons. Discrepancies in chemical shifts between predicted and observed values may indicate steric or electronic effects from the 4-methylphenyl group .
What reaction conditions optimize the yield of this compound in nucleophilic substitution reactions?
Advanced Research Question
Yield optimization depends on solvent polarity, temperature, and base selection. In sulfonylation reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 100–130°C enhances nucleophilicity of the piperidine nitrogen, as seen in analogous syntheses . Alkaline conditions (e.g., KCO) neutralize HCl byproducts, improving reaction efficiency. For example, 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid achieved 65% yield using DMSO and KCO at 100°C . Lower yields (e.g., 39% for tert-butyl ester derivatives) may result from steric hindrance, necessitating extended reaction times or higher temperatures .
How do electronic effects of substituents influence the reactivity of piperidine-sulfonamide intermediates?
Advanced Research Question
Electron-withdrawing groups (e.g., -CN, -COtBu) on the aryl ring reduce nucleophilicity of the sulfonyl chloride, slowing piperidine substitution. Conversely, electron-donating groups (e.g., -OCH) enhance reactivity. For example, 4-fluorophenyl derivatives achieved higher yields (65%) compared to tert-butyl esters (39%) due to reduced steric and electronic hindrance . Computational modeling (e.g., DFT) can predict substituent effects on transition states, aiding in rational design .
What purification strategies are effective for isolating this compound from byproducts?
Basic Research Question
Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard for removing unreacted sulfonyl chlorides or piperidine precursors . Acid-base extraction (e.g., adjusting pH to 4–5 with HCl) isolates the acetic acid moiety from neutral impurities. Recrystallization in ethanol/water mixtures improves purity, as demonstrated for related sulfonamides .
How can contradictory solubility data for piperidine sulfonamides be resolved in experimental design?
Advanced Research Question
Contradictory solubility reports may arise from polymorphic forms or pH-dependent ionization. For this compound (pKa ~3–4 for the carboxylic acid), solubility in aqueous buffers peaks near pH 5–6. Techniques like dynamic light scattering (DLS) or X-ray crystallography can identify polymorphs, while HPLC with charged aerosol detection quantifies solubility across pH gradients . For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride showed pH-dependent solubility shifts in acetate buffer (pH 4.6) .
What analytical methods validate the stability of this compound under storage conditions?
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV/MS monitor degradation products like hydrolyzed sulfonamides or decarboxylated derivatives . Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions identifies vulnerable functional groups. NMR and IR track structural changes, such as sulfonyl group hydrolysis or piperidine ring oxidation .
How does the sulfonyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., soluble epoxide hydrolase inhibitors) and improves metabolic stability by reducing cytochrome P450-mediated oxidation . In analogues like 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acids, bulkier sulfonyl groups (e.g., 4-methylphenyl) increased inhibitory potency by 30% compared to smaller substituents, as shown in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
